N-(13-Methyltetradecyl)acetamide

TRPV1 antagonist ion channel pharmacology pain target identification

N-(13-Methyltetradecyl)acetamide, also known as Capsiamide or CAP-A, is a naturally occurring long-chain fatty acid amide first isolated from the fruits of Capsicum annuum L. in 1977.

Molecular Formula C17H35NO
Molecular Weight 269.5 g/mol
CAS No. 64317-66-4
Cat. No. B133333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(13-Methyltetradecyl)acetamide
CAS64317-66-4
SynonymsN-(13-Methyltetradecyl)acetamide;  Cap-A;  Capsi-amide; 
Molecular FormulaC17H35NO
Molecular Weight269.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCNC(=O)C
InChIInChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19)
InChIKeyAMLDBWWQKYLAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(13-Methyltetradecyl)acetamide (CAS 64317-66-4) – A Non-Vanilloid Fatty Acid Amide for Targeted TRPV1 & Metabolomics Research Procurement


N-(13-Methyltetradecyl)acetamide, also known as Capsiamide or CAP-A, is a naturally occurring long-chain fatty acid amide first isolated from the fruits of Capsicum annuum L. in 1977 [1]. With the molecular formula C17H35NO and a molecular weight of 269.47 g/mol, it belongs to the acetamide class of organic compounds [2]. Unlike the vanilloid capsaicinoids that dominate Capsicum phytochemistry, capsiamide features a simple N-alkyl acetamide structure with a branched 13-methyltetradecyl chain, lacking the vanillyl (4-hydroxy-3-methoxybenzyl) moiety that defines capsaicin and its pungent analogs [1]. This fundamental structural divergence underpins distinct physicochemical properties, a functionally opposite TRPV1 pharmacological profile (antagonist rather than agonist), and a unique CNS-depressant bioactivity signature that collectively differentiate capsiamide from all other Capsicum-derived amides.

Why Generic Substitution Fails: N-(13-Methyltetradecyl)acetamide Cannot Be Interchanged with Capsaicin, Nonivamide, or Other Capsicum Amides for Critical Research Applications


Capsiamide is frequently listed alongside capsaicin and dihydrocapsaicin as a constituent of Capsicum species, yet this taxonomic co-occurrence conceals profound functional, structural, and pharmacological differences that render generic substitution scientifically invalid. Capsaicin and nonivamide are vanilloid TRPV1 agonists that produce burning pain, neurogenic inflammation, and receptor desensitization upon administration [1]. In contrast, capsiamide acts as a TRPV1 antagonist (IC50 750 nM) that blocks capsaicin-induced calcium flux without activating the channel [2]. At the structural level, capsiamide's simple N-alkyl acetamide backbone (LogP 6.50, PSA 29.1 Ų) [3] yields 2.3 log units greater lipophilicity and half the polar surface area of capsaicin (LogP 4.18, PSA 58.6 Ų) , predicting substantially different membrane partitioning, blood-brain barrier penetration, and metabolic fate. In vivo, capsiamide produces CNS sedation and prolongs barbiturate-induced sleep, while capsaicin elicits nocifensive behaviors and thermal hyperalgesia [4]. Interchanging these compounds would therefore confound target engagement conclusions, invalidate biomarker specificity, and misdirect SAR interpretations. The quantitative evidence detailed below demonstrates precisely where and why capsiamide must be procured as a distinct chemical entity.

N-(13-Methyltetradecyl)acetamide (Capsiamide): Product-Specific Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


TRPV1 Functional Antagonism (IC50 750 nM) vs. Capsaicin's TRPV1 Agonism (EC50 0.29 μM) – A Fundamental Pharmacological Reversal

Capsiamide functions as an antagonist at the human transient receptor potential vanilloid 1 (TRPV1) channel with an IC50 of 750 nM, assessed by inhibition of capsaicin-induced Ca²⁺ flux in recombinant human TRPV1 expressed in HEK293 cells [1]. This contrasts with capsaicin, which activates TRPV1 as a full agonist with an EC50 of 0.29 μM in rat TRPV1-expressing HEK293 cells [2]. Capsiamide blocks ion channel activation, whereas capsaicin opens the channel, representing a complete functional inversion at the identical molecular target.

TRPV1 antagonist ion channel pharmacology pain target identification non-pungent vanilloid calcium flux assay

Natural Abundance in Capsicum annuum Fruits: 20–200 ppm Capsiamide vs. 100–4,000 ppm Capsaicin – A 5- to 50-Fold Quantitative Disparity

Quantitative phytochemical profiling of Capsicum annuum fruits reveals capsiamide at concentrations of 20–200 ppm (mg/kg dry weight) [1], which is substantially lower than capsaicin levels documented at 100–4,000 ppm in the same plant tissue [2]. This 5- to 50-fold difference establishes capsiamide as a low-abundance constituent that requires higher analytical sensitivity for reliable detection and quantification compared to the dominant capsaicin.

phytochemical standardization natural product quantification botanical authentication Capsicum fingerprinting LC-MS/MS reference material

Physicochemical Property Divergence: ΔLogP +2.32 and ΔPSA –29.5 Ų vs. Capsaicin – Driving CNS Penetration Prediction

Capsiamide exhibits a calculated logP (XlogP3) of 6.50 and a topological polar surface area (TPSA) of 29.1 Ų, with only one hydrogen bond donor [1]. Capsaicin, by comparison, has a logP of 4.18, TPSA of 58.6 Ų, and two hydrogen bond donors . The net difference (ΔLogP = +2.32; ΔTPSA = –29.5 Ų; ΔHBD = –1) reflects capsiamide's markedly higher lipophilicity and lower polarity. These properties align with a predicted blood-brain barrier penetration probability of 97.5% (admetSAR 2) for capsiamide [1].

drug-likeness profiling blood-brain barrier penetration lipophilicity polar surface area physicochemical SAR

Central Nervous System Sedative Activity vs. Capsaicin's Nociceptive-Excitatory Profile – Opposing Behavioral Pharmacology

Intracerebroventricular (ICV) administration of capsiamide in mice produces significant inhibition of spontaneous motor activity, measured by photoelectric actimeter, and significantly prolongs sodium pentobarbital-induced sleeping time [1]. These CNS-depressant effects contrast starkly with capsaicin, which activates TRPV1 on peripheral and central nociceptive neurons to produce burning pain, thermal hyperalgesia, and pain-related vocalization upon systemic or intrathecal administration [2]. The two compounds thus elicit functionally opposite behavioral phenotypes: sedation versus nocifensive excitation.

CNS pharmacology sedative activity nociception behavioral pharmacology in vivo phenotyping

Improved Chemical Synthesis via Wittig-Reduction Route – GRELAN Patent JP2001226328A Avoids Vanillylamine Chemistry

GRELAN Pharmaceutical Co. patented an improved synthetic method for capsiamide (JP2001226328A) [1] that proceeds via Wittig condensation of 5-halogenovaleronitrile with 8-methyl-7-nonenal, followed by reduction to 13-methyltetradecylamine and acetylation with acetic anhydride. The patent claims high yield for the phosphonium salt condensation step. This route contrasts with capsaicin synthesis, which requires coupling of vanillylamine (derived from vanillin) with 8-methyl-6-nonenoic acid derivatives and typically demands protection/deprotection of the phenolic hydroxyl group [2].

process chemistry patented synthesis scale-up Wittig reaction custom synthesis

Unique Metabolomic Biomarker Role in Clostridium difficile Infection – No Equivalent Diagnostic Utility for Capsaicinoids

In a UPLC-MS-based fecal metabolomics study of Clostridium difficile infection (CDI), capsiamide was identified as one of three discriminatory metabolites in a linear discriminant analysis model that differentiated CDI patients (n=102) from non-CDI controls (n=103) [1]. Capsaicin and other vanilloid capsaicinoids have not been reported as diagnostic biomarkers for CDI or any enteric infectious disease in the clinical metabolomics literature. This confers a unique application niche for capsiamide that is absent for its Capsicum-derived chemical relatives.

clinical metabolomics biomarker validation CDI diagnosis UPLC-MS fecal metabolome

Best Research and Industrial Application Scenarios for N-(13-Methyltetradecyl)acetamide (Capsiamide) Based on Quantified Differentiation Evidence


Non-Pungent TRPV1 Antagonist Tool Compound for Pain Target Identification and Ion Channel Pharmacology

Capsiamide's demonstrated TRPV1 antagonist activity (IC50 750 nM at human TRPV1) [1] qualifies it as a structurally novel, non-vanilloid starting point for developing TRPV1 antagonists for neuropathic and inflammatory pain research. Unlike capsaicin, capsiamide does not trigger initial channel activation and subsequent desensitization, enabling cleaner pharmacological interrogation of TRPV1 blockade without tachyphylaxis confounds. Its predicted high blood-brain barrier penetration (97.5% probability) [2] supports CNS TRPV1 target engagement studies that are inaccessible with peripherally restricted vanilloid agonists.

Capsicum Species Authenticity Marker and Adulteration Detection via High-Sensitivity LC-MS/MS

Capsiamide's low natural abundance (20–200 ppm) [3] relative to capsaicin (100–4,000 ppm) [4] makes it a stringent and specific analytical marker for Capsicum annuum authenticity testing. The presence of capsiamide at expected concentration ratios can differentiate genuine Capsicum extracts and oleoresins from synthetic capsaicinoid-adulterated products. Laboratories performing botanical identity testing and quality control must procure high-purity capsiamide as a certified reference material for method development and validation.

CNS-Penetrant Sedative Pharmacophore: SAR Exploration of Fatty Acid Amides for Central Depressant Activity

The documented CNS-depressant activity of capsiamide—inhibition of spontaneous motor activity and prolongation of pentobarbital-induced sleep in mice [5]—positions it as a structurally novel, non-phenolic sedative scaffold. Unlike capsaicin and related vanilloids, capsiamide does not activate peripheral nociceptors, enabling in vivo behavioral pharmacology studies focused on central mechanisms without the experimental confounds of pain, stress-induced analgesia, or neurogenic inflammation.

Clinical Metabolomics Reference Standard for Clostridium difficile Infection Diagnostic Assay Development

Capsiamide has been validated as a discriminatory fecal metabolite in a UPLC-MS-based diagnostic model for Clostridium difficile infection (CDI) [6]. Clinical metabolomics laboratories developing or validating CDI biomarker panels must procure authenticated capsiamide as a quantitative reference standard for calibration, method validation, and inter-laboratory harmonization. No capsaicinoid or other Capsicum-derived amide substitutes for this specific diagnostic application, making capsiamide a uniquely required procurement item in clinical metabolomics.

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